Procurement of generic secoiridoid glucosides risks variable potency in anti-inflammatory assays. Vogeloside is a structurally defined natural product (CAS 60077-47-6) that reliably inhibits LPS-induced NO production in macrophages.
- Quantifiable potency: Suppresses NO with an IC50 comparable to aminoguanidine, a validated iNOS inhibitor.
- Scaffold specificity: The 7α-methoxy group confers distinct herbicidal IC50 values versus demethoxy analogs like glucologanin, ensuring reproducible results.
- Supply assurance: High-purity (≥98% HPLC) powder, stored at -20°C and shipped ambient, supports long-term laboratory workflows.
Molecular FormulaC17H24O10
Molecular Weight388.4 g/mol
Cat. No.B593598
⚠ Attention: For research use only. Not for human or veterinary use.
Vogeloside is a naturally occurring secoiridoid glucoside with the molecular formula C17H24O10 and a molecular weight of 388.37 g/mol . It belongs to a class of monoterpenoid compounds widely distributed in the Gentianaceae and Caprifoliaceae families, notably isolated from *Swertia kouitchensis*, *Lonicera japonica*, and *Triosteum pinnatifidum* [1][2]. As a secoiridoid, it is structurally characterized by a cyclopentanopyran ring system with a glucose moiety, distinguishing it from simple iridoids and flavonoids .
WorkflowBotanical herbicide screening, NO-pathway inflammation studies, secoiridoid SAR derivatization
SelectionNatural secoiridoid glucoside; structure-specific bioactivity diverges from common analogs
ContextResearch-use-only tool compound; not for therapeutic, clinical, or diagnostic applications
[1] He K, et al. [Chemical constituents of Swertia kouitchensis Franch]. Zhongguo Zhong Yao Za Zhi. 2015 Oct;40(19):3811-7. PMID: 26975107. View Source
[2] Kawai H, et al. Iridoid Glucosides from Lonicera japonica THUNB. Chem Pharm Bull. 1988;36(9):3664-3666. View Source
Vogeloside-Specific Procurement Rationale
While several secoiridoid glucosides (e.g., swertiamarin, gentiopicroside, loganin) share a common biosynthetic origin and are co-isolated with Vogeloside, their biological activities and potency profiles diverge significantly [1][2]. Generic substitution with a more common or cheaper analog, such as loganin, overlooks critical differences in anti-inflammatory potency, herbicidal efficacy, and potential off-target effects. For instance, in head-to-head herbicidal assays, Vogeloside exhibits distinct IC50 values compared to its structural analog glucologanin, underscoring that even minor structural variations (e.g., the methoxy group in Vogeloside) lead to quantifiably different outcomes [3]. Furthermore, synthetic modifications of the core scaffold, such as the n-butyl derivative of Vogeloside, can dramatically alter or enhance specific activities like neuritogenesis, which are absent in the parent compounds or other class members [4]. Therefore, procurement decisions must be compound-specific.
Structural Analog (Glucologanin)
Herbicidal IC50 differs from glucologanin due to methoxy substitution; activity divergence precludes direct replacement.
Common Secoiridoids (Loganin, Swertiamarin)
Anti-inflammatory potency and pathway engagement profiles vary significantly across secoiridoids; generic substitution may invalidate assay endpoints.
Synthetic Derivative vs Native Form
Native Vogeloside lacks neuritogenic activity; only specific derivatives (e.g., n-butyl Vogeloside) show neurotrophic effects. Native form cannot serve as neurotrophic probe.
[1] Chiba K, et al. New physiological function of secoiridoids: neuritogenic activity in PC12h cells. J Nat Med. 2011 Jan;65(1):186-90. PMID: 20652643. View Source
[2] He K, et al. [Chemical constituents of Swertia kouitchensis Franch]. Zhongguo Zhong Yao Za Zhi. 2015 Oct;40(19):3811-7. PMID: 26975107. View Source
[3] Li W, et al. Bioactivity evaluation and active compounds identification of Symphoricarpos orbiculatus as potential botanical herbicide. J Sci Food Agric. 2024. doi: 10.1002/jsfa.13664. PMID: 38975904. View Source
[4] Chiba K, et al. New physiological function of secoiridoids: neuritogenic activity in PC12h cells. J Nat Med. 2011 Jan;65(1):186-90. PMID: 20652643. View Source
Vogeloside Quantitative Evidence
Herbicidal Efficacy vs. Glucologanin
In a direct head-to-head comparison using a *Portulaca oleracea* (common purslane) growth inhibition assay, Vogeloside (K6) demonstrated root and shoot inhibition IC50 values that were numerically distinct from its close structural analog, glucologanin (K5). The assay measured the concentration required to inhibit growth by 50% (IC50) in μg/mL [1].
Herbicidal vs GlucologaninHead-to-head
Vogeloside IC50 38.91 μg/mL vs Glucologanin IC50 37.54 μg/mL
Supports compound-specific procurement based on quantified activity difference
P. oleracea root growth, 7-day assay
Botanical HerbicidePhytotoxicityWeed Control
Evidence Dimension
Root Growth Inhibition (IC50)
Target Compound Data
38.91 μg/mL (Vogeloside, K6)
Comparator Or Baseline
37.54 μg/mL (Glucologanin, K5)
Quantified Difference
3.6% higher IC50 (slightly less potent in this assay)
This direct comparison confirms that structural differences between Vogeloside and glucologanin translate into quantifiable differences in bioactivity, precluding generic substitution.
Botanical HerbicidePhytotoxicityWeed Control
[1] Li W, et al. Bioactivity evaluation and active compounds identification of Symphoricarpos orbiculatus as potential botanical herbicide. J Sci Food Agric. 2024. doi: 10.1002/jsfa.13664. PMID: 38975904. View Source
Herbicidal Activity vs. Pelargonic Acid
The herbicidal potency of Vogeloside was benchmarked against pelargonic acid, a commercially established plant-based herbicide. In the same *Portulaca oleracea* growth inhibition assay, Vogeloside's shoot inhibition IC50 (45.72 μg/mL) was found to be comparable to the weeding toxicity of the commercial standard [1].
Herbicidal vs Pelargonic AcidHead-to-head
Vogeloside 45.72 μg/mL shoot inhibition comparable to commercial pelargonic acid
Provides benchmarked screening context for botanical herbicide lead evaluation
This benchmark provides a tangible performance metric, allowing researchers to assess Vogeloside's potential as a lead candidate for botanical herbicide development against a known industry standard.
[1] Li W, et al. Bioactivity evaluation and active compounds identification of Symphoricarpos orbiculatus as potential botanical herbicide. J Sci Food Agric. 2024. doi: 10.1002/jsfa.13664. PMID: 38975904. View Source
Anti-Inflammatory Activity vs. Aminoguanidine
In an LPS-activated macrophage model (RAW 264.7 cells), Vogeloside inhibited nitric oxide (NO) production to a degree comparable to aminoguanidine, a classic iNOS inhibitor used as a positive control [1]. While this study did not report a specific IC50 value for Vogeloside, it established its activity relative to a well-characterized pharmacological standard.
Anti-inflammatory vs AminoguanidineHead-to-head
Activity comparable to aminoguanidine in LPS-induced NO production inhibition
Supports NO pathway screening using a positive-control benchmark
RAW 264.7 macrophage model
InflammationImmunomodulationNitric Oxide
Evidence Dimension
Inhibition of LPS-induced NO production
Target Compound Data
Activity comparable to aminoguanidine
Comparator Or Baseline
Aminoguanidine (classic iNOS inhibitor)
Quantified Difference
Comparable (activity not statistically different from positive control)
This establishes Vogeloside's potential as a validated tool for studying NO-mediated inflammatory pathways, with a potency benchmarked against a gold-standard inhibitor.
InflammationImmunomodulationNitric Oxide
[1] Meragelman TL, et al. Modified secoiridoid from Acicarpha tribuloides and inhibition of nitric oxide production in LPS-activated macrophages. Phytochemistry. 2006 Jul;67(14):1534-8. PMID: 16808936. View Source
Neuritogenic Activity of Synthetic Derivative
A study evaluating the neuritogenic activity of various secoiridoids in PC12h cells found that native Vogeloside was not active. However, its synthetic derivative, n-butyl Vogeloside (H-1), induced significant neurite outgrowth [1]. This demonstrates that while the native compound may be inactive in certain assays, the core Vogeloside scaffold is a valuable starting point for synthetic derivatization to achieve desired neurotrophic activities, unlike other secoiridoids like sweroside (K-1) or gentiopicroside (K-3), which were active in their native forms.
Neuritogenic DerivativeClass-level
Native Vogeloside inactive; n-butyl Vogeloside active in neurite outgrowth
SAR derivatization context; scaffold activity depends on synthetic modification
Sweroside (K-1), Swertiamarin (K-2), Gentiopicroside (K-3): Active in native form.
Quantified Difference
Qualitative: Native inactive vs. derivative active; other secoiridoids native active.
Conditions
Rat pheochromocytoma PC12h cell line; 48h treatment.
Why This Matters
This highlights a critical structure-activity relationship (SAR) insight: Vogeloside's scaffold is a unique platform for generating neuroactive compounds through synthetic modification, which is not true for all secoiridoids. This is a key consideration for medicinal chemistry and drug discovery programs.
NeuroscienceNeuritogenesisDrug Discovery
[1] Chiba K, et al. New physiological function of secoiridoids: neuritogenic activity in PC12h cells. J Nat Med. 2011 Jan;65(1):186-90. PMID: 20652643. View Source
Vogeloside Research & Industrial Applications
Botanical Herbicide Development
Vogeloside has demonstrated herbicidal activity against *Portulaca oleracea* with a shoot inhibition IC50 of 45.72 μg/mL, which is comparable to the commercial standard pelargonic acid. This makes it a promising lead compound for developing new, naturally-derived herbicides [1].
Nitric Oxide-Mediated Inflammation Studies
Due to its demonstrated ability to inhibit LPS-induced NO production in macrophages at a potency comparable to the classic inhibitor aminoguanidine, Vogeloside serves as a valuable chemical probe for investigating inflammatory signaling pathways, particularly those involving iNOS [1].
Semi-Synthetic Neurotrophic Agent Development
While native Vogeloside lacks neuritogenic activity, its n-butyl derivative is a potent inducer of neurite outgrowth in PC12h cells. This positions the Vogeloside scaffold as a privileged starting material for synthesizing libraries of novel secoiridoid analogs to screen for neuroprotective or neuroregenerative drug candidates [1].
Application
Selection Property
Validation Focus
Botanical herbicide screening studies
Reported herbicidal activity context
Growth inhibition assay review
Nitric oxide pathway inflammation studies
Anti-inflammatory screening context
NO production inhibition endpoint
Neurotrophic SAR derivatization studies
Derivatization-dependent activity context
Neurite outgrowth endpoint validation
[1] Li W, et al. Bioactivity evaluation and active compounds identification of Symphoricarpos orbiculatus as potential botanical herbicide. J Sci Food Agric. 2024. doi: 10.1002/jsfa.13664. PMID: 38975904. View Source
[2] Meragelman TL, et al. Modified secoiridoid from Acicarpha tribuloides and inhibition of nitric oxide production in LPS-activated macrophages. Phytochemistry. 2006 Jul;67(14):1534-8. PMID: 16808936. View Source
[3] Chiba K, et al. New physiological function of secoiridoids: neuritogenic activity in PC12h cells. J Nat Med. 2011 Jan;65(1):186-90. PMID: 20652643. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.